molecular formula C16H14N4O5 B11183379 1-(2-methoxyethyl)-5-(3-nitrophenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

1-(2-methoxyethyl)-5-(3-nitrophenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B11183379
M. Wt: 342.31 g/mol
InChI Key: SDGYLTCHTQAQBF-UHFFFAOYSA-N
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Description

1-(2-methoxyethyl)-5-(3-nitrophenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-methoxyethyl)-5-(3-nitrophenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step reactions. One common method includes the condensation of 2-hydroxy-1,4-naphthoquinone, aldehydes, and 2-substituted 4,6-diaminopyrimidine . The reaction is carried out under controlled conditions to ensure high yields and purity.

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applied to achieve high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-methoxyethyl)-5-(3-nitrophenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce nitro groups to amines.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include hydrogen gas (H₂) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield the corresponding amine derivative.

Scientific Research Applications

Mechanism of Action

The compound exerts its effects primarily through the inhibition of PIM-1 kinase. This kinase is involved in various cellular processes, including cell cycle progression, apoptosis, and cell proliferation . By inhibiting PIM-1 kinase, the compound can induce apoptosis and arrest the cell cycle in cancer cells, making it a promising candidate for anti-cancer therapy.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-methoxyethyl)-5-(3-nitrophenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is unique due to its specific structure, which allows it to effectively inhibit PIM-1 kinase. This specificity makes it a valuable compound in medicinal chemistry, particularly for developing targeted cancer therapies.

Properties

Molecular Formula

C16H14N4O5

Molecular Weight

342.31 g/mol

IUPAC Name

1-(2-methoxyethyl)-5-(3-nitrophenyl)pyrido[2,3-d]pyrimidine-2,4-dione

InChI

InChI=1S/C16H14N4O5/c1-25-8-7-19-14-13(15(21)18-16(19)22)12(5-6-17-14)10-3-2-4-11(9-10)20(23)24/h2-6,9H,7-8H2,1H3,(H,18,21,22)

InChI Key

SDGYLTCHTQAQBF-UHFFFAOYSA-N

Canonical SMILES

COCCN1C2=NC=CC(=C2C(=O)NC1=O)C3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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